molecular formula C12H8Cl2O B1293640 3,4'-Dichlorodiphenyl ether CAS No. 6842-62-2

3,4'-Dichlorodiphenyl ether

Cat. No.: B1293640
CAS No.: 6842-62-2
M. Wt: 239.09 g/mol
InChI Key: HPRGYUWRGCTBAV-UHFFFAOYSA-N
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Description

3,4’-Dichlorodiphenyl ether is an organic compound with the molecular formula C12H8Cl2O. It is characterized by the presence of two chlorine atoms attached to a diphenyl ether structure. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

It’s known that this compound is used for research and development purposes , suggesting that it may interact with various biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4’-Dichlorodiphenyl ether. For instance, the compound is advised to be handled in a well-ventilated environment and away from ignition sources . It’s also recommended to avoid dust formation and breathing in mist, gas, or vapors of the compound .

Biochemical Analysis

Biochemical Properties

3,4’-Dichlorodiphenyl ether plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to alterations in cellular metabolism. The interactions between 3,4’-Dichlorodiphenyl ether and these biomolecules are primarily based on its ability to bind to specific active sites, thereby affecting the enzyme’s activity .

Cellular Effects

The effects of 3,4’-Dichlorodiphenyl ether on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3,4’-Dichlorodiphenyl ether can disrupt normal cellular processes, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, it has been observed to affect the expression of genes involved in critical cellular functions, further highlighting its impact on cellular health .

Molecular Mechanism

At the molecular level, 3,4’-Dichlorodiphenyl ether exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The molecular interactions of 3,4’-Dichlorodiphenyl ether are crucial for understanding its overall impact on biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4’-Dichlorodiphenyl ether change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that 3,4’-Dichlorodiphenyl ether can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to 3,4’-Dichlorodiphenyl ether has been associated with chronic effects on cellular health, including alterations in cell metabolism and function .

Dosage Effects in Animal Models

The effects of 3,4’-Dichlorodiphenyl ether vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and alterations in gene expression. These dosage-dependent effects highlight the importance of understanding the threshold levels for safe exposure to 3,4’-Dichlorodiphenyl ether .

Metabolic Pathways

3,4’-Dichlorodiphenyl ether is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding the metabolic pathways of 3,4’-Dichlorodiphenyl ether is crucial for predicting its overall impact on biological systems .

Transport and Distribution

The transport and distribution of 3,4’-Dichlorodiphenyl ether within cells and tissues are essential for understanding its overall effects. The compound interacts with transporters and binding proteins that facilitate its movement within the cell. These interactions can affect the localization and accumulation of 3,4’-Dichlorodiphenyl ether, influencing its efficacy and toxicity .

Subcellular Localization

The subcellular localization of 3,4’-Dichlorodiphenyl ether is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4’-Dichlorodiphenyl ether can be synthesized through the reaction of 1,3-dichlorobenzene with 4-chlorophenol. The process involves mixing 1 mol of 4-chlorophenol with 2 to 6 mol of 1,3-dichlorobenzene and 1 to 3 mol of potassium carbonate in a dipolar aprotic solvent like N-methylpyrrolidone. The mixture is heated to 170-173°C with stirring, and basic copper carbonate is added as a catalyst .

Industrial Production Methods: The industrial production of 3,4’-Dichlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves hydrolysis, haloform reaction, and decarboxylation reactions to efficiently produce the compound from difenoconazole isomers .

Chemical Reactions Analysis

Types of Reactions: 3,4’-Dichlorodiphenyl ether undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a catalyst.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

3,4’-Dichlorodiphenyl ether is used in various scientific research applications:

Comparison with Similar Compounds

  • 3,3’-Dichlorodiphenyl ether
  • 4,4’-Dichlorodiphenyl ether
  • 2,4’-Dichlorodiphenyl ether

Comparison: 3,4’-Dichlorodiphenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it has different reactivity and applications, making it valuable in specific industrial and research contexts .

Properties

IUPAC Name

1-chloro-3-(4-chlorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRGYUWRGCTBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871935
Record name 3,4'-Dichlorodiphenyl ether
Source EPA DSSTox
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Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6842-62-2, 51289-10-2
Record name 3,4′-Dichlorodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6842-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4'-Dichlorodiphenyl ether
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-oxobis(chloro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4'-Dichlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-(4-chlorophenoxy) benzene
Source European Chemicals Agency (ECHA)
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Record name 3,4'-DICHLORODIPHENYL ETHER
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Synthesis routes and methods

Procedure details

80 g (1 mol) of 50% sodium hydroxide are added to a solution of 128.1 g (1 mol) of 3-chlorophenol in 1325 g (9 mol) of 1,4-dichlorobenzene and 27 g (0.3 mol) of dimethylacetamide.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
128.1 g
Type
reactant
Reaction Step One
Quantity
1325 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 3,4'-Dichlorodiphenyl ether in pesticide synthesis?

A1: this compound serves as a crucial building block in the synthesis of the fungicide Difenoconazole [, ]. This compound is prepared through a multi-step process involving acylation, condensation, and cyclization reactions starting from this compound [].

Q2: What are the traditional challenges in synthesizing this compound, and how have researchers addressed them?

A2: Traditional methods using powdered copper catalysts for this compound synthesis faced limitations in terms of efficiency and selectivity []. Researchers have developed an improved method utilizing high-dispersed copper catalysts []. This approach led to a significant increase in selectivity (up to 86.7%) and yield (82.2%) compared to traditional methods [].

Q3: Beyond pesticide synthesis, are there other applications for this compound?

A3: Yes, this compound has shown potential in material science. It is incorporated as a component in epoxy resin conducting adhesives designed for high bonding strength []. These adhesives exhibit a volume resistivity below 2.0 milliohm.cm and tensile strength exceeding 15 MPa [].

Q4: What are the environmental concerns related to this compound and how are they being addressed?

A4: this compound is structurally similar to dioxins, raising concerns about its persistence and potential toxicity in the environment. Research has focused on developing effective methods for its decomposition. One promising approach utilizes a combined reactor system incorporating Dielectric Barrier Discharge (DBD) and mercury/argon electrodeless ultraviolet (EDUV) activation []. This system demonstrates enhanced degradation of this compound compared to DBD alone, highlighting a potential solution for mitigating its environmental impact [].

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